2,5-Dichloro-3-(trifluoromethyl)penylboronic acid

Suzuki-Miyaura Coupling Site-Selectivity Organofluorine Chemistry

Specifically engineered for sequential, regioselective Suzuki couplings. Its 2,5-dichloro-3-(trifluoromethyl) pattern uniquely activates ortho and para sites for orthogonal reactivity, enabling the construction of unsymmetrical, trifluoromethylated biaryl scaffolds for CNS drug discovery and agrochemical development. Procure this precise electronic profile to avoid side reactions.

Molecular Formula C7H4BCl2F3O2
Molecular Weight 258.82 g/mol
Cat. No. B8207295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-3-(trifluoromethyl)penylboronic acid
Molecular FormulaC7H4BCl2F3O2
Molecular Weight258.82 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1Cl)C(F)(F)F)Cl)(O)O
InChIInChI=1S/C7H4BCl2F3O2/c9-3-1-4(7(11,12)13)6(10)5(2-3)8(14)15/h1-2,14-15H
InChIKeyLTWGSEFROQNRLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2,5-Dichloro-3-(trifluoromethyl)phenylboronic Acid as a Specialized Synthetic Building Block


2,5-Dichloro-3-(trifluoromethyl)phenylboronic acid (CAS not yet assigned in authoritative public registries; empirical formula C₇H₄BCl₂F₃O₂, molecular weight 258.82 g/mol) is an organoboron reagent belonging to the class of halogenated trifluoromethylphenylboronic acids . It is supplied primarily as a crystalline solid for use in research and industrial synthesis. The compound's structural signature—a boronic acid moiety ortho- and para-substituted with chlorine atoms and meta-substituted with a trifluoromethyl group—imparts a distinct electronic and steric profile that differentiates it from simpler phenylboronic acid analogs. This profile dictates its behavior in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, where regioselectivity and reactivity are highly sensitive to the substitution pattern on the boronic acid aryl ring [1].

Why 2,5-Dichloro-3-(trifluoromethyl)phenylboronic Acid Cannot Be Replaced by Generic Analogs


The substitution of 2,5-dichloro-3-(trifluoromethyl)phenylboronic acid with a different boronic acid is not a neutral decision; it carries quantifiable consequences for reaction outcome and product profile. A comparative gas chromatography study demonstrated that altering the substitution pattern on a phenylboronic acid reagent directly alters detection response, volatility, and thermal stability, with 3,5-bis(trifluoromethyl)phenylboronic acid (FPBA) exhibiting a different ECD response profile compared to 2,4-dichlorophenylboronic acid (CPBA) [1]. More critically, the presence and position of electron-withdrawing groups like trifluoromethyl and chlorine influence the Lewis acidity of the boronic acid center, which in turn modulates the rate of transmetalation in Suzuki-Miyaura couplings [2]. Fluorinated boronic acids are known to exhibit reduced reactivity in cross-couplings relative to non-fluorinated analogs, requiring optimization of catalyst and base [3]. Therefore, simply substituting a cheaper or more readily available boronic acid without accounting for these electronic and steric differences will likely result in lower yields, the formation of undesired side-products, or complete failure of the intended transformation.

Quantitative Evidence for Differentiating 2,5-Dichloro-3-(trifluoromethyl)phenylboronic Acid in Scientific Selection


Regioselective Cross-Coupling Enabled by Specific Dihalogenation Pattern

The 2,5-dichloro-3-(trifluoromethyl) substitution pattern is uniquely positioned for sequential, site-selective Suzuki-Miyaura couplings. A study on analogous dihalogenated trifluoromethylbenzenes established that the chlorine atoms in the ortho and para positions relative to the boronic acid exhibit significantly different reactivity toward oxidative addition. The ortho-chlorine is activated by the adjacent trifluoromethyl group, allowing for a first, highly regioselective coupling, while the para-chlorine remains intact for a subsequent orthogonal transformation [1]. This contrasts with the 2,6-dichloro-3-(trifluoromethyl) isomer, where both chlorines are ortho to the boronic acid and meta to the CF3 group, leading to symmetrical activation and a loss of this sequential site-selectivity advantage.

Suzuki-Miyaura Coupling Site-Selectivity Organofluorine Chemistry

Differentiated Electronic Influence on Boron Lewis Acidity

The Lewis acidity of the boron center, a key determinant of transmetalation efficiency in Suzuki couplings, is tunable by the substitution pattern. Comprehensive studies on fluorinated phenylboronic acids have quantified that the introduction of a single trifluoromethyl group increases Lewis acidity relative to unsubstituted phenylboronic acid. The specific 2,5-dichloro-3-(trifluoromethyl) pattern represents a distinct electronic state compared to the commonly used 3,5-bis(trifluoromethyl)phenylboronic acid. While the latter bears two strongly electron-withdrawing groups, the presence of chlorine atoms in the target compound, which are weaker electron-withdrawing groups than CF3, creates a different balance of inductive and resonance effects [1]. This is crucial because excessive Lewis acidity can lead to undesirable protodeboronation or boroxine formation, whereas insufficient acidity slows transmetalation. The target compound occupies a specific, intermediate electronic niche.

Lewis Acidity Transmetalation Rate Structure-Property Relationship

Precursor to Agrochemical and Pharmaceutical Scaffolds Containing the 2,5-Dichloro-3-(trifluoromethyl)phenyl Motif

The 2,5-dichloro-3-(trifluoromethyl)phenyl fragment is a validated substructure in biologically active molecules. A specific example includes a guanidine derivative incorporating this exact motif, which demonstrated an IC50 of 110 nM against the sigma receptor [1]. Furthermore, patent literature explicitly identifies dichloro-trifluoromethyl phenyl lithium compounds, which are directly derived from this structural class, as intermediates in the preparation of dichloro-trifluoromethyl benzoic acids with utility as CNS depressants and agrochemical agents [2]. This contrasts with the 2,4-dichloro isomer, which is more frequently documented as a generic Suzuki coupling partner for simpler biaryl syntheses without the same breadth of direct pharmaceutical patent linkage.

Agrochemical Intermediate Pharmaceutical Intermediate CNS Active Compounds

Commercial Availability and Purity Benchmarking

As a specialized reagent, the purity of 2,5-dichloro-3-(trifluoromethyl)phenylboronic acid is a critical procurement parameter. Commercial suppliers list the compound with a standard purity of 95% . While comparable purities are offered for related compounds like 3,5-bis(trifluoromethyl)phenylboronic acid (≥95% ) and 2,4-dichlorophenylboronic acid (≥95% ), the target compound's unique substitution pattern means that achieving and verifying this purity is not a trivial, commodity-scale process. The presence of potential anhydride formation (common to all boronic acids) and the specific handling requirements for a halogenated, trifluoromethylated reagent make a verifiable Certificate of Analysis a necessary differentiator when selecting a supplier.

Purity Analysis Supplier Comparison Procurement Specifications

Optimal Application Scenarios for 2,5-Dichloro-3-(trifluoromethyl)phenylboronic Acid in Research and Industry


Stepwise Synthesis of Complex Trifluoromethylated Biaryls and Terphenyls

This is the primary and most differentiated application scenario. Researchers aiming to construct unsymmetrical, trifluoromethylated biaryl or terphenyl scaffolds via a sequential Suzuki-Miyaura approach should select this reagent. The 2,5-dichloro substitution pattern, with its differential activation of the ortho- and para-chlorine atoms, allows for a first, highly regioselective coupling at the more reactive ortho position, followed by a second, orthogonal coupling at the para position [1]. This capability is not available with symmetrically substituted isomers like 2,6-dichloro-3-(trifluoromethyl)phenylboronic acid. This scenario is ideal for medicinal chemists constructing diverse libraries of fluorinated drug candidates.

Development of Sigma Receptor Ligands and CNS-Active Agents

Procurement of this specific boronic acid is justified for research programs targeting sigma receptors or developing new CNS-active therapeutics. The 2,5-dichloro-3-(trifluoromethyl)phenyl fragment is a validated motif in compounds that have demonstrated nanomolar activity against the sigma receptor (IC50 = 110 nM) [2]. Furthermore, the broader structural class has a documented history as an intermediate for CNS depressants [3]. This application scenario differentiates the compound from generic boronic acids used for simple biaryl couplings, providing a more direct and evidence-backed route to a specific biological target space.

Fine-Tuning Electronic Properties in Cross-Coupling Optimization

For process chemists and method developers seeking to optimize Suzuki-Miyaura couplings, this compound offers a specific, intermediate electronic profile. Its Lewis acidity, tuned by the combination of one CF3 and two Cl substituents, is distinct from both the more acidic 3,5-bis(trifluoromethyl)phenylboronic acid and the less activated 4-chlorophenylboronic acid [4]. This specific electronic state can be the key to balancing transmetalation rate with unwanted side-reactions like protodeboronation. This scenario is relevant when a screen of different boronic acids is conducted to identify an optimal coupling partner for a challenging substrate.

Synthesis of Advanced Agrochemical Intermediates

Industrial procurement is justified for programs in the agrochemical sector. Patent literature explicitly links the dichloro-trifluoromethyl phenyl motif to the preparation of compounds with utility as agrochemical agents [3]. This provides a direct precedent for using this building block as a key intermediate in the development of new crop protection chemicals. This application differentiates it from analogs that are primarily associated with materials science or simpler pharmaceutical applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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